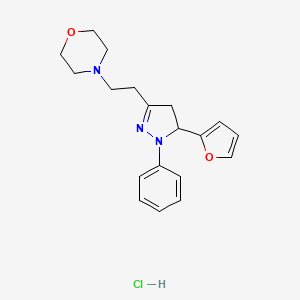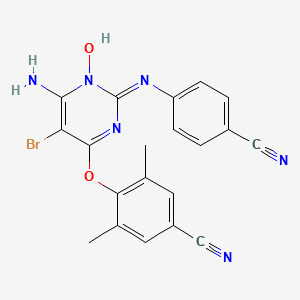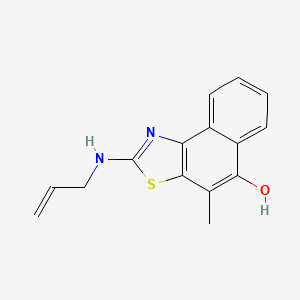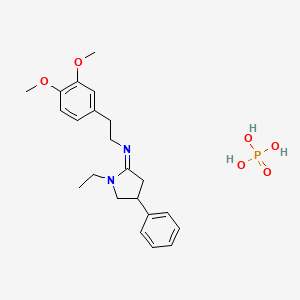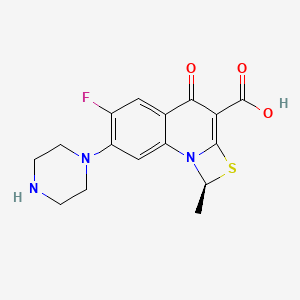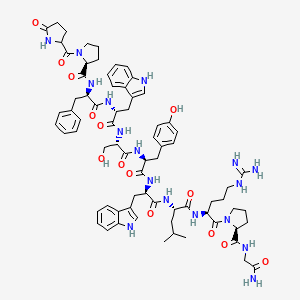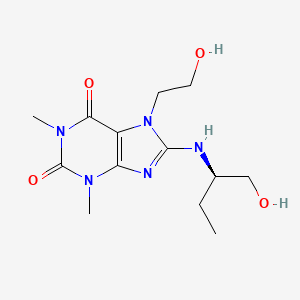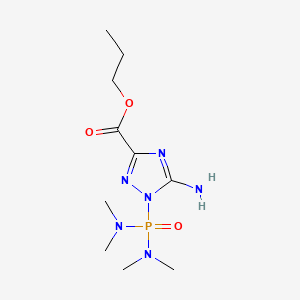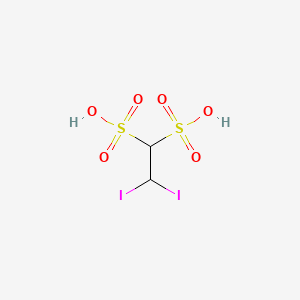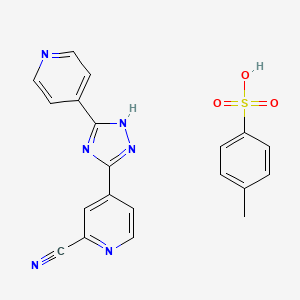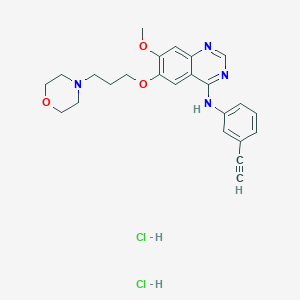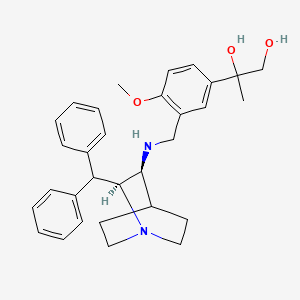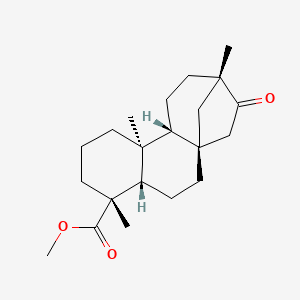
Methyl 16-oxostachan-18-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 16-oxostachan-18-oate: is a chemical compound with the molecular formula C21H32O3 . It is also known by other names such as (-)-isosteviol methyl ester and 17-nor-8.beta.,13.beta.-kauran-18-oic acid, 13-methyl-16-oxo-, methyl ester . This compound is a derivative of isosteviol, which is a diterpenoid derived from the natural sweetener stevioside.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 16-oxostachan-18-oate typically involves the esterification of isosteviol. The process begins with the extraction of stevioside from the leaves of the Stevia rebaudiana plant. Stevioside is then hydrolyzed to produce steviol, which is subsequently oxidized to form isosteviol. Finally, isosteviol undergoes esterification with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors for the hydrolysis, oxidation, and esterification steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 16-oxostachan-18-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Produces various oxidized derivatives.
Reduction: Forms alcohol derivatives.
Substitution: Results in substituted esters.
Applications De Recherche Scientifique
Methyl 16-oxostachan-18-oate has several scientific research applications, including:
Chemistry:
- Used as a starting material for the synthesis of other complex molecules.
- Employed in studying reaction mechanisms and pathways .
Biology:
- Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties .
Medicine:
- Explored for its potential therapeutic effects in treating various diseases, such as osteoporosis and cancer .
Industry:
Mécanisme D'action
The mechanism of action of methyl 16-oxostachan-18-oate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the PPAR signaling pathway , which plays a crucial role in regulating lipid metabolism and inflammation. The compound interacts with targets such as PPARA, PPARD, FABP3, and FABP4 , leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Methyl 16-oxostachan-18-oate can be compared with other similar compounds, such as:
Isosteviol: The parent compound from which this compound is derived.
Steviol: Another derivative of stevioside with different functional groups.
Methyl 3β-hydroxyolean-18-en-28-oate: A triterpenoid with similar biological activities.
Uniqueness: this compound is unique due to its specific ester and ketone functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
30217-41-5 |
|---|---|
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
methyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C21H32O3/c1-18-10-6-15-19(2)8-5-9-20(3,17(23)24-4)14(19)7-11-21(15,13-18)12-16(18)22/h14-15H,5-13H2,1-4H3/t14-,15-,18-,19+,20+,21-/m0/s1 |
Clé InChI |
WWTGKEKQZGKXDC-XNRDYXSJSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)OC)C |
SMILES canonique |
CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


